molecular formula C18H16N4O4S B2890347 N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896321-44-1

N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No.: B2890347
CAS No.: 896321-44-1
M. Wt: 384.41
InChI Key: NJMBQSYTRPMURZ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H16N4O4S and its molecular weight is 384.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research in this area often explores the synthesis of related compounds, offering insights into the chemical reactivity and potential for creating derivatives with varied properties. For example, Kametani et al. (1972) detailed the synthesis of a 2-methyl-4-sulfanilamido-s-triazine derivative, highlighting methods that could potentially be applied to or inspire synthesis strategies for compounds like N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide (Kametani, Okui, & Koizumi, 1972).

Pharmacological Potential

Studies also delve into the pharmacological aspects of similar compounds, examining their potential as therapeutic agents. For instance, the work by Abu‐Hashem et al. (2020) on novel derivatives derived from visnaginone and khellinone for their anti-inflammatory and analgesic properties suggests a wide spectrum of potential pharmacological applications for similarly structured compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Structural and Functional Analysis

The structural analysis of compounds within this chemical class can reveal functional relationships and potential applications. For example, Subasri et al. (2016) discussed the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, offering insights into the molecular conformation and potential reactivity patterns that could be relevant for understanding the properties of this compound (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-11-2-5-15-20-17(21-18(24)22(15)8-11)27-9-16(23)19-7-12-3-4-13-14(6-12)26-10-25-13/h2-6,8H,7,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMBQSYTRPMURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NCC3=CC4=C(C=C3)OCO4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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